molecular formula C17H16O4 B8045043 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid

Cat. No.: B8045043
M. Wt: 284.31 g/mol
InChI Key: VJFTUASYHZXLGV-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid is a substituted dihydroisobenzofuran derivative featuring a benzyloxy group at the 5-position and an acetic acid moiety attached to the 1-position of the heterocyclic ring. The dihydroisobenzofuran core introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofuran analogs. This structural feature may enhance conformational flexibility and alter solubility or metabolic stability.

Properties

IUPAC Name

2-(5-phenylmethoxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-17(19)9-16-15-7-6-14(8-13(15)11-21-16)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFTUASYHZXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid typically involves multiple steps. One common method includes the reaction of benzyloxybenzaldehyde with a suitable dihydroisobenzofuran precursor under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride and bromine compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetic acid moiety can engage in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical processes .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : 1,3-dihydroisobenzofuran (partially saturated).
  • Substituents :
    • 5-Position: Benzyloxy (electron-donating, bulky).
    • 1-Position: Acetic acid (polar, ionizable).
Analogs (from evidence):

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid

  • Core : Benzofuran (fully aromatic).
  • Substituents :

  • 5-Position: Cyclohexyl (lipophilic).
  • 3-Position: Isopropylsulfanyl (thioether, moderate polarity).
    • Key Difference : Aromatic core vs. dihydroisobenzofuran; cyclohexyl enhances lipophilicity .

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid

  • Core : Benzofuran.
  • Substituents :

  • 5-Position: Fluoro (electron-withdrawing, small).
  • 3-Position: Ethylsulfanyl (thioether).
    • Key Difference : Fluorine improves metabolic stability and membrane penetration compared to benzyloxy .

Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate

  • Core : Benzofuran.
  • Substituents :

  • 5-Position: Bromo (hydrophobic, heavy atom).
  • 3-Position: Methylsulfinyl (polar, hydrogen-bond acceptor).
    • Key Difference : Sulfinyl group increases polarity; bromo may enhance halogen bonding .

(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid

  • Core : Benzofuran.
  • Substituents :

  • 5-Position: Chloro.
  • 4,6-Positions: Methyl (steric hindrance).

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP* Solubility
Target Compound Dihydroisobenzofuran 5-Benzyloxy, 1-Acetic acid ~300 (estimated) ~3.5 Low
2-(5-Cyclohexyl-3-isopropylsulfanyl...) Benzofuran 5-Cyclohexyl, 3-isopropylsulfanyl ~350 ~4.2 Very low
2-(3-Ethylsulfanyl-5-fluoro...) Benzofuran 5-Fluoro, 3-ethylsulfanyl ~270 ~2.8 Moderate
Methyl 2-(5-bromo-3-methylsulfinyl...) Benzofuran 5-Bromo, 3-methylsulfinyl ~320 ~2.5 Low
(5-Chloro-4,6-dimethyl...) Benzofuran 5-Chloro, 4,6-dimethyl ~240 ~3.0 Low

*logP values estimated based on substituent contributions.

Stability and Reactivity

  • Benzyloxy group : Prone to oxidative cleavage (e.g., via cytochrome P450), which may limit metabolic stability.
  • Sulfur-containing analogs : Thioethers (e.g., isopropylsulfanyl) oxidize to sulfoxides/sulfones, altering activity .

Biological Activity

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid, also known by its CAS number 1956380-37-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1956380-37-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of interest include:

  • Antioxidant Activity
  • Neuroprotective Effects
  • Anticancer Properties

Antioxidant Activity

Research indicates that derivatives of 1,3-dihydroisobenzofuran exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid12.5
Cinnamic Acid Derivative15.0
Quercetin8.0

Neuroprotective Effects

Studies have shown that the compound exhibits neuroprotective effects against neurotoxic agents like 6-hydroxydopamine (6-OHDA) in neuronal cell lines (SH-SY5Y). The mechanism involves the modulation of oxidative stress pathways and the enhancement of cellular defense mechanisms.

Case Study: Neuroprotection in SH-SY5Y Cells

  • Objective : To evaluate the neuroprotective effect of the compound against oxidative stress.
  • Methodology : SH-SY5Y cells were treated with varying concentrations of the compound prior to exposure to 6-OHDA.
  • Results : Significant reduction in cell death was observed at concentrations above 10 µM, with a notable increase in cell viability compared to controls.

Anticancer Properties

The anticancer potential of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid has been explored through various in vitro studies. The compound has shown selective cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
A54925Cell cycle arrest at G2/M phase
PC330Inhibition of proliferation

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels, thereby protecting cells from oxidative damage.
  • Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : The compound induces cell cycle arrest, preventing cancer cell proliferation.

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